molecular formula C21H24N4O5 B11097367 2-(4-ethylphenoxy)-N'-[(1E)-(2-morpholin-4-yl-5-nitrophenyl)methylene]acetohydrazide

2-(4-ethylphenoxy)-N'-[(1E)-(2-morpholin-4-yl-5-nitrophenyl)methylene]acetohydrazide

Cat. No.: B11097367
M. Wt: 412.4 g/mol
InChI Key: BHSUYXJASJNFAC-HYARGMPZSA-N
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Description

2-(4-ETHYLPHENOXY)-N’-[(E)-[2-(MORPHOLIN-4-YL)-5-NITROPHENYL]METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound that features a combination of phenoxy, morpholine, and nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ETHYLPHENOXY)-N’-[(E)-[2-(MORPHOLIN-4-YL)-5-NITROPHENYL]METHYLIDENE]ACETOHYDRAZIDE typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-ethylphenol with an appropriate halogenated compound to form the phenoxy intermediate.

    Introduction of the Hydrazide Group: The phenoxy intermediate is then reacted with hydrazine to introduce the hydrazide group.

    Condensation Reaction: The final step involves the condensation of the hydrazide intermediate with 2-(morpholin-4-yl)-5-nitrobenzaldehyde under acidic or basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-ETHYLPHENOXY)-N’-[(E)-[2-(MORPHOLIN-4-YL)-5-NITROPHENYL]METHYLIDENE]ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) or other strong bases.

Major Products

    Oxidation: Formation of nitro derivatives or carboxylic acids.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(4-ETHYLPHENOXY)-N’-[(E)-[2-(MORPHOLIN-4-YL)-5-NITROPHENYL]METHYLIDENE]ACETOHYDRAZIDE has several applications in scientific research:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it suitable for use in the development of novel materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 2-(4-ETHYLPHENOXY)-N’-[(E)-[2-(MORPHOLIN-4-YL)-5-NITROPHENYL]METHYLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The nitrophenyl group can participate in redox reactions, while the morpholine ring can enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-ETHYLPHENOXY)-N’-[(E)-[2-(MORPHOLIN-4-YL)-5-NITROPHENYL]METHYLIDENE]ACETOHYDRAZIDE is unique due to the presence of the ethylphenoxy group, which can influence its chemical reactivity and biological activity. The combination of the morpholine and nitrophenyl groups also contributes to its distinct properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H24N4O5

Molecular Weight

412.4 g/mol

IUPAC Name

2-(4-ethylphenoxy)-N-[(E)-(2-morpholin-4-yl-5-nitrophenyl)methylideneamino]acetamide

InChI

InChI=1S/C21H24N4O5/c1-2-16-3-6-19(7-4-16)30-15-21(26)23-22-14-17-13-18(25(27)28)5-8-20(17)24-9-11-29-12-10-24/h3-8,13-14H,2,9-12,15H2,1H3,(H,23,26)/b22-14+

InChI Key

BHSUYXJASJNFAC-HYARGMPZSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)OCC(=O)N/N=C/C2=C(C=CC(=C2)[N+](=O)[O-])N3CCOCC3

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)NN=CC2=C(C=CC(=C2)[N+](=O)[O-])N3CCOCC3

Origin of Product

United States

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